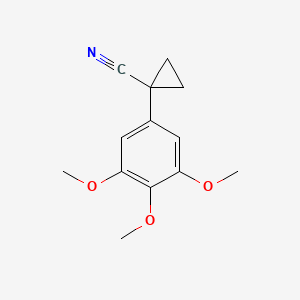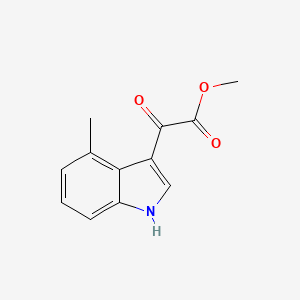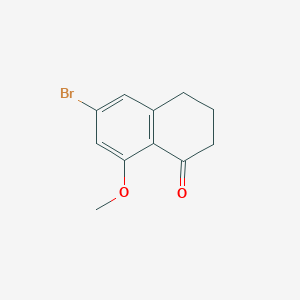
1-(1-Naphthyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Naphthyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C15H13N and a molecular weight of 207.27 g/mol. This compound is a useful research chemical and has applications in various scientific fields.
Análisis De Reacciones Químicas
1-(1-Naphthyl)cyclobutanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Naphthyl)cyclobutanecarbonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to biological activity and interactions with biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Naphthyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways
Comparación Con Compuestos Similares
1-(1-Naphthyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as 1-naphthols and chloroacetamide derivatives . These compounds share some structural similarities but differ in their chemical properties and applications. For example, 1-naphthols are known for their use in multifunctional material systems, while chloroacetamide derivatives are used as herbicidal agents . The uniqueness of this compound lies in its specific structure and the resulting chemical reactivity and applications.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry
Propiedades
Número CAS |
56477-60-2 |
|---|---|
Fórmula molecular |
C15H13N |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H13N/c16-11-15(9-4-10-15)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8H,4,9-10H2 |
Clave InChI |
SLEZGFBWLYEXCO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C#N)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)
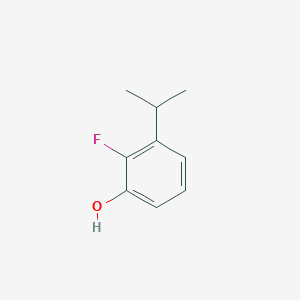
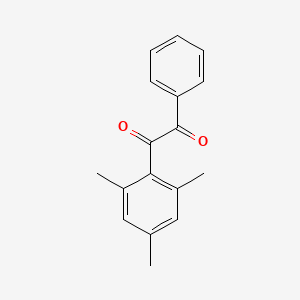
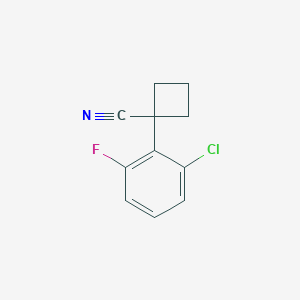

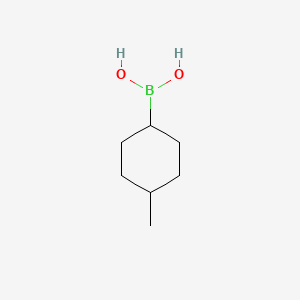
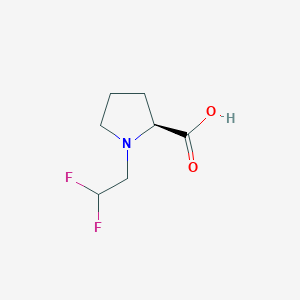
![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)

